![molecular formula C10-H17-Cl2-N-O-S B166000 Diallate CAS No. 2303-16-4](/img/structure/B166000.png)
Diallate
Overview
Description
Diallate is a thiocarbamate herbicide used to control weeds and grasses amongst crops. It can be applied to the soil before planting or to the growing crops. It is used on alfalfa, alsike clover, barley, corn, flax, soybeans, lentils, peas, potatoes, red clover, sugar beets, and sweet clover .
Synthesis Analysis
Dithiocarbamates, such as Diallate, are generated by the reaction of primary and secondary amines with carbon disulfide under alkaline conditions . The synthesis is commonly achieved in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides .Molecular Structure Analysis
The molecular formula of Diallate is C10H17Cl2NOS. The IUPAC name is S-[(Z)-2,3-dichloroprop-2-enyl] N,N-di(propan-2-yl)carbamothioate . The structure of Diallate includes a tertiary amine .Chemical Reactions Analysis
Diallate, as a thiocarbamate ester, can generate flammable gases when combined with aldehydes, nitrides, and hydrides. Thiocarbamates are incompatible with acids, peroxides, and acid halides .Physical And Chemical Properties Analysis
The average mass of Diallate is 270.219 Da . It is a thiocarbamate herbicide, which are mostly liquids or solids with low melting points .Scientific Research Applications
Scientific Research Applications of Diallate
Diallate, a thiocarbamate herbicide, has been studied for various applications in scientific research. Below is a comprehensive analysis of six distinct applications, each with a detailed section.
Selective Weed Control in Cereal Crops: Diallate has been investigated for its selective weed control properties in cereal crops such as wheat and barley. Research has shown that Diallate can be absorbed by the roots and coleoptiles of weeds like wild oat, which is a common pest in cereal crop cultivation . This application is crucial for maintaining crop yield and reducing competition for resources between the crop and weeds.
Uptake and Translocation in Plants: Studies have focused on the uptake and translocation of Diallate in various plants, including wheat, barley, flax, and wild oat . Understanding how Diallate is absorbed and moved within these plants can help in developing more effective application methods and improving its selectivity and efficiency as a herbicide.
Impact on Plant Cell Growth and Division: Diallate’s effects on plant cell growth and division have been a subject of research. It has been observed that exposure to Diallate vapor can impact the mitotic activity in shoots and roots of plants like wild oat and wheat, indicating its potential to inhibit growth at the cellular level .
Differential Effects on Crop and Weed Species: The differential effects of Diallate on crop and weed species have been explored to understand its selectivity. For instance, while it affects the growth of wild oat, it has been found to have a less pronounced effect on wheat, suggesting a species-specific mode of action that can be leveraged for targeted weed control .
Metabolic Breakdown and Selectivity: Research into the metabolic breakdown of Diallate in different plant species contributes to the understanding of its selectivity. Differences in the metabolic pathways and breakdown products may explain why Diallate is more effective against certain weed species without harming the crop .
Safety And Hazards
properties
IUPAC Name |
S-[(Z)-2,3-dichloroprop-2-enyl] N,N-di(propan-2-yl)carbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPANOECCGNXGNR-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)SC/C(=C/Cl)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2NOS | |
Record name | DIALLATE | |
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DSSTOX Substance ID |
DTXSID8058326 | |
Record name | cis-Diallate | |
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Molecular Weight |
270.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Used as an herbicide., Brown liquid; [Merck Index] Clear brown viscous liquid; [MSDSonline] | |
Record name | DIALLATE | |
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Record name | Diallate | |
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Boiling Point |
150 °C @ 9 MM HG | |
Record name | DIALLATE | |
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Flash Point |
77 °C, 96 C deg (open cup); 77 °C (closed cup) | |
Record name | Diallate | |
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Solubility |
SOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE, SOL IN WATER 14 PPM @ 25 °C, MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C. | |
Record name | DIALLATE | |
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Density |
1.188 @ 25 °C/15.6 °C | |
Record name | DIALLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |
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Vapor Pressure |
0.00015 [mmHg], 1.5X10-4 MM HG @ 25 °C | |
Record name | Diallate | |
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Impurities |
May be contaminated with diisopropylamine & other (unknown) cmpd in the manufacturing process. | |
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Product Name |
Diallate | |
Color/Form |
BROWN LIQUID, Oily liquid | |
CAS RN |
2303-16-4, 17708-57-5 | |
Record name | DIALLATE | |
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Record name | cis-Diallate | |
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Record name | cis-Diallate | |
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Record name | cis-Diallate | |
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Record name | Di-allate | |
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Record name | DIALLATE, (Z)- | |
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Record name | DIALLATE | |
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Melting Point |
25-30 °C | |
Record name | DIALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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